molecular formula C8H14F2O B1530336 2-(4,4-Difluorocyclohexyl)ethan-1-ol CAS No. 1494590-78-1

2-(4,4-Difluorocyclohexyl)ethan-1-ol

Cat. No.: B1530336
CAS No.: 1494590-78-1
M. Wt: 164.19 g/mol
InChI Key: WCPGLZIQPFDOLB-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)ethan-1-ol (CAS: 1494590-78-1, molecular formula: C₈H₁₄F₂O, molecular weight: 164.19 g/mol) is a fluorinated cyclohexane derivative with a hydroxyl group attached to a two-carbon chain. This compound is characterized by its 4,4-difluorocyclohexyl moiety, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. It is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and apoptosis-targeting agents . Its structural features, including the cyclohexyl ring’s conformational rigidity and fluorine’s electron-withdrawing effects, contribute to its utility in drug design for optimizing binding affinity and bioavailability.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPGLZIQPFDOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-Difluorocyclohexyl)ethan-1-ol is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a difluorocyclohexyl moiety, which enhances its lipophilicity and potential interactions with biological targets. Its structure can be summarized as follows:

Property Details
Molecular Formula C8_{8}H12_{12}F2_{2}O
Molecular Weight 174.18 g/mol
Functional Groups Alcohol (–OH), Difluorocyclohexyl

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Some derivatives have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, suggesting a role in treating mood disorders.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, showing promise as a potential anticancer agent.
  • Anti-inflammatory Activity : The compound has been investigated for its ability to reduce pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets, including:

  • Enzymes : The difluorocyclohexyl group may enhance binding affinity to enzymes involved in metabolic pathways.
  • Receptors : The compound may modulate receptor activity, influencing various signaling pathways critical for cellular function.

Case Studies

Several case studies have been conducted to elucidate the biological activity of this compound:

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on rodent models of depression. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin in the brain.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., breast and prostate cancer). The results demonstrated a dose-dependent inhibition of cell growth, with IC50_{50} values indicating promising efficacy at micromolar concentrations.

Table 1: Summary of Biological Activities

Activity Effect Observed Reference
AntidepressantIncreased serotonin levels; reduced depressive behavior
AnticancerInhibition of cell proliferation in cancer lines
Anti-inflammatoryDecreased levels of IL-6 and TNF-α

Table 2: Comparison with Similar Compounds

Compound Name Biological Activity Unique Features
2-Amino-1-(4-fluorophenyl)ethanone hydrochlorideAnalgesic propertiesContains a fluorophenyl group
2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochlorideDifferent pharmacological profilesContains a methoxyphenyl group
2-Amino-2-(2,4-difluorophenyl)ethanolPotentially different interactionsContains difluorophenyl

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(4,4-Difluorocyclohexyl)ethan-1-ol, enabling a comparative assessment of their physicochemical properties and applications:

2-Amino-2-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

  • Molecular formula: C₈H₁₄ClF₂NO
  • Molecular weight : 221.66 g/mol
  • Key features: The substitution of the hydroxyl group with an amino group (as a hydrochloride salt) increases polarity, making this compound more soluble in aqueous media. It is used in peptide mimetics and as a chiral intermediate in asymmetric synthesis .

(2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol

  • Molecular formula: C₈H₉F₂NO
  • Molecular weight : 173.16 g/mol
  • Key features : Replacing the cyclohexyl group with a 3,5-difluorophenyl aromatic ring introduces π-π stacking interactions, enhancing binding to aromatic residues in enzyme active sites. This compound is employed in the synthesis of β-secretase inhibitors for Alzheimer’s disease research .

1-(4,4-Difluorocyclohexyl)ethan-1-one

  • Molecular formula : C₈H₁₂F₂O
  • Molecular weight : 162.18 g/mol
  • Key features: The ketone analog of the target alcohol, this compound serves as a precursor in the synthesis of dihydroquinazolinone derivatives (e.g., compound A8 in ), which exhibit antitumor activity. The absence of a hydroxyl group reduces hydrogen-bonding capacity but increases reactivity in nucleophilic additions .

Table 1: Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Group Key Application
This compound 164.19 Hydroxyl Kinase inhibitor intermediates
2-Amino-2-(4,4-difluorocyclohexyl)ethanol HCl 221.66 Amino (HCl salt) Peptide mimetics
(2S)-2-Amino-2-(3,5-difluorophenyl)ethanol 173.16 Amino, difluorophenyl β-secretase inhibitors
1-(4,4-Difluorocyclohexyl)ethan-1-one 162.18 Ketone Antitumor dihydroquinazolinones

Role in Anticancer Agents

In contrast, T-3256336, a structurally complex derivative containing the same difluorocyclohexyl moiety, showed weak inhibitory activity against XIAP and cIAP (IC₅₀ > 30 μM), highlighting the importance of additional functional groups for target engagement .

Metabolic Stability

Fluorination at the 4,4-positions of the cyclohexyl ring in this compound reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs like 2-cyclohexylethanol. This property is advantageous in prolonging the half-life of drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4-Difluorocyclohexyl)ethan-1-ol
Reactant of Route 2
2-(4,4-Difluorocyclohexyl)ethan-1-ol

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